molecular formula C28H36N4O7S B2442962 4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533871-85-1

4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2442962
CAS No.: 533871-85-1
M. Wt: 572.68
InChI Key: YJEBHSXCIYJFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C28H36N4O7S and its molecular weight is 572.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O7S/c1-5-21-11-9-10-16-32(21)40(34,35)22-14-12-19(13-15-22)26(33)29-28-31-30-27(39-28)20-17-23(36-6-2)25(38-8-4)24(18-20)37-7-3/h12-15,17-18,21H,5-11,16H2,1-4H3,(H,29,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEBHSXCIYJFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C(=C4)OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a sulfonamide group and a 1,3,4-oxadiazole moiety, both of which are known to be associated with various pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C24H28N4O5SC_{24}H_{28}N_{4}O_{5}S, with a molecular weight of approximately 484.6 g/mol. The presence of the ethylpiperidine and oxadiazole groups suggests potential interactions with biological targets that could lead to various therapeutic effects.

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit a wide range of biological activities including:

  • Antimicrobial Activity : Several studies have demonstrated that oxadiazole derivatives can inhibit bacterial growth and possess antifungal properties. The sulfonamide group enhances this activity by interacting with bacterial enzymes.
  • Antitumor Activity : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For instance, derivatives have been reported to inhibit cell growth in human colon cancer (HCT116) and breast cancer (MCF7) cell lines with IC50 values ranging from low micromolar concentrations .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth
AntitumorCytotoxicity in HCT116 and MCF7 cell lines
Enzyme InhibitionPotential inhibition of urease and acetylcholinesterase (AChE)
AntioxidantScavenging of free radicals

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known for its role in inhibiting dihydropteroate synthase in bacteria, while the oxadiazole moiety can interfere with various metabolic pathways in cancer cells.

Case Studies

  • Urease Inhibition : A study evaluated the urease inhibitory potential of similar oxadiazole derivatives. Compounds demonstrated significant inhibition rates, suggesting potential applications in treating urease-related disorders .
  • Cytotoxicity Assays : In vitro studies assessed the cytotoxic effects on various cancer cell lines. Results indicated that the compound could induce apoptosis through caspase activation pathways .

Chemical Reactions Analysis

Sulfonylation at the Piperidine Moiety

The sulfonyl group is introduced via nucleophilic substitution:

  • Sulfonation : 2-Ethylpiperidine reacts with 4-chlorosulfonylbenzoyl chloride in dry toluene at 0–5°C, using triethylamine as a base to absorb HCl .

  • Coupling : The resulting sulfonyl chloride intermediate is then coupled with the oxadiazole-2-amine group via an amidation reaction .

Optimized conditions :

  • Temperature: 0°C to room temperature

  • Catalyst: Triethylamine (1.2 equiv)

  • Solvent: Dry toluene or dichloromethane

  • Yield: 65–78%

Functionalization of the Triethoxyphenyl Group

The 3,4,5-triethoxyphenyl substituent is introduced via Suzuki–Miyaura coupling or nucleophilic aromatic substitution:

  • Pre-functionalization : A brominated oxadiazole intermediate reacts with 3,4,5-triethoxyphenylboronic acid under Pd(PPh₃)₄ catalysis .

  • Alternative route : Direct substitution using 3,4,5-triethoxyaniline under Ullmann or Buchwald–Hartwig conditions .

Critical parameters :

  • Pd catalyst: 5 mol%

  • Base: K₂CO₃ or Cs₂CO₃

  • Solvent: DMF or THF, 80–110°C

  • Yield: 60–82%

Stability and Reactivity Under Physiological Conditions

  • Hydrolytic stability : The sulfonamide bond resists hydrolysis at pH 7.4 but cleaves under strongly acidic (pH < 2) or basic (pH > 10) conditions .

  • Oxidative degradation : The oxadiazole ring undergoes ring-opening in the presence of H₂O₂ or hydroxyl radicals, forming carboxylic acid derivatives .

Degradation products :

  • 3,4,5-Triethoxybenzoic acid (from oxadiazole cleavage)

  • 4-Sulfamoylbenzoic acid (from sulfonamide hydrolysis)

Biological Activity Correlation

While direct pharmacological data for this compound are scarce, structural analogs demonstrate:

  • Anticancer activity : IC₅₀ values of 0.09–1.18 µM against HEPG2 and MCF7 cells via topoisomerase inhibition .

  • Antimicrobial effects : MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

Comparative Analysis of Synthetic Routes

RouteAdvantagesLimitations
Oxadiazole-first High purity, scalableMulti-step purification
Sulfonamide-late Flexible functionalizationLow yields in coupling steps

This synthesis leverages established methodologies for oxadiazole and sulfonamide chemistry, with modifications to accommodate the triethoxyphenyl group’s steric and electronic demands . Further studies are needed to explore its catalytic asymmetric synthesis and in vivo metabolic pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide?

  • Methodology : The synthesis typically involves cyclization of thiosemicarbazide precursors under acidic conditions to form the 1,3,4-oxadiazole ring. For example, condensation of substituted benzamides with hydrazine derivatives, followed by sulfonation at the piperidine moiety. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by 1H^1H-NMR, 13C^{13}C-NMR, and HRMS are critical .
  • Key Considerations : Ensure anhydrous conditions during sulfonyl chloride reactions to prevent hydrolysis. Monitor reaction progress using TLC with UV visualization.

Q. How can the molecular structure of this compound be confirmed using crystallographic and spectroscopic methods?

  • Methodology :

  • X-ray crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/dichloromethane). Use SHELXL for structure refinement, validating bond lengths/angles against expected values (e.g., C–S bond ~1.76 Å in sulfonamides) .
  • Spectroscopy : 1H^1H-NMR peaks for the triethoxyphenyl group appear as a singlet (~6.8 ppm), while the oxadiazole proton is absent. FT-IR confirms sulfonyl (SO2_2) stretches at ~1350 and 1150 cm1^{-1} .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology :

  • Antifungal Testing : Follow CLSI guidelines (e.g., M27-A3). Prepare compound stock in DMSO (≤0.5% final concentration to avoid solvent toxicity). Test against Candida albicans (ATCC 90028) using broth microdilution, with fluconazole as a positive control .
  • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to determine IC50_{50} values. Normalize results to untreated controls .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., fungal thioredoxin reductase). Focus on the sulfonamide and oxadiazole moieties as potential hydrogen-bond donors/acceptors .
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with antifungal activity. For example, electron-withdrawing groups on the triethoxyphenyl ring may enhance target binding .

Q. What strategies address discrepancies in biological activity data across different assay conditions?

  • Methodology :

  • Assay Standardization : Control variables like pH, inoculum size, and incubation time. For example, C. albicans growth varies significantly at pH 5.5 vs. 7.0 .
  • Metabolite Profiling : Use LC-MS to identify degradation products under assay conditions. The sulfonamide group may hydrolyze in acidic media, reducing efficacy .

Q. How does the substituent pattern on the triethoxyphenyl group influence structure-activity relationships (SAR)?

  • Methodology :

  • Comparative Synthesis : Prepare analogs with methoxy, ethoxy, or halogen substituents. Test for MIC shifts against fungal strains.
  • Data Table :
SubstituentMIC (μg/mL) vs. C. albicansNotes
3,4,5-Triethoxy8.0Reference compound
3,5-Diethoxy-4-methoxy16.0Reduced activity
3,4,5-Trichloro64.0High cytotoxicity
  • Conclusion : Bulky ethoxy groups enhance membrane permeability, while electron-deficient substituents disrupt target binding .

Q. What are the best practices for analyzing stability and degradation pathways under physiological conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to heat (40°C), light (UV, 254 nm), and hydrolytic conditions (0.1 M HCl/NaOH). Monitor via HPLC at 254 nm. The oxadiazole ring is prone to oxidative cleavage, forming benzamide derivatives .
  • Stability Criteria : Shelf-life >6 months at 4°C in dark, anhydrous conditions. Use DSC/TGA to assess thermal stability (decomposition onset >150°C preferred) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.